2,4-diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2,4-Diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by the presence of iodine atoms and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves the condensation of 2,4-diiodosalicylaldehyde with 4-(6-methyl-1,3-benzoxazol-2-yl)aniline under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized to a quinone or reduced to a hydroquinone.
Condensation Reactions: The imine group can participate in further condensation reactions with other aldehydes or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the iodine atoms.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Scientific Research Applications
2,4-Diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with specific proteins and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as proteins and enzymes. The iodine atoms and the benzoxazole moiety play crucial roles in binding to these targets, potentially leading to the modulation of their activity. This can result in various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: Similar structure but with a benzothiazole moiety instead of benzoxazole.
2,4-Diiodo-3-methyl-1-butene: Contains iodine atoms but differs significantly in structure and properties.
Uniqueness
2,4-Diiodo-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to the combination of iodine atoms and the benzoxazole moiety, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C21H14I2N2O2 |
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Molecular Weight |
580.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14I2N2O2/c1-12-2-7-18-19(8-12)27-21(25-18)13-3-5-16(6-4-13)24-11-14-9-15(22)10-17(23)20(14)26/h2-11,26H,1H3 |
InChI Key |
XMNXRULNGFTALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
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